molecular formula C13H10N2O3S3 B2394235 (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide CAS No. 867042-05-5

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide

Cat. No.: B2394235
CAS No.: 867042-05-5
M. Wt: 338.41
InChI Key: MYTSLQIBXCKOQB-BUHFOSPRSA-N
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Description

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is a synthetic chemical hybrid featuring a thiazolidinone core linked to a thiophene sulfonamide group. This structure combines two privileged pharmacophores in medicinal chemistry, suggesting broad potential for interdisciplinary research . The thiazolidinone scaffold is extensively investigated for its diverse biological activities, including anticancer , antimicrobial , antidiabetic , and antiviral properties . Molecular docking and DFT calculations on analogous structures indicate that the planar configuration of the molecule and specific intramolecular charge transfer interactions can contribute significantly to its stability and potential binding affinity with biological targets . The incorporation of the sulfonamide moiety is a common strategy in drug design, particularly for targeting enzymes like carbonic anhydrases . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its full potential in developing novel therapeutic agents and biochemical probes.

Properties

IUPAC Name

(NE)-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S3/c16-11-9-20-13(15(11)10-5-2-1-3-6-10)14-21(17,18)12-7-4-8-19-12/h1-8H,9H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTSLQIBXCKOQB-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=NS(=O)(=O)C2=CC=CS2)S1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N(/C(=N\S(=O)(=O)C2=CC=CS2)/S1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazolidin-4-One Core Synthesis

The thiazolidin-4-one nucleus is typically synthesized via a three-component cyclocondensation reaction. For example, 3-phenylthiazolidin-4-one is prepared by refluxing aniline, benzaldehyde, and thioglycolic acid in polypropylene glycol (PPG) at 110°C for 6–8 hours. This method yields the intermediate in 83% efficiency, with PPG outperforming polyethylene glycol (PEG) due to its superior thermal stability. The reaction mechanism involves:

  • Formation of a Schiff base between aniline and benzaldehyde.
  • Nucleophilic attack by thioglycolic acid, followed by cyclization to form the thiazolidin-4-one ring.

Table 1: Optimization of Thiazolidin-4-One Synthesis

Catalyst Solvent Temperature (°C) Yield (%)
None PPG 110 83
VOSO₄ Acetonitrile 70 (ultrasonic) 89
DSDABCOC Ethanol RT 92

Data sourced from.

Sulfonamide Functionalization

The introduction of the thiophene-2-sulfonamide group requires thiophene-2-sulfonyl chloride as a key intermediate. A validated protocol involves:

  • Sulfonyl chloride synthesis : Chlorination of thiophene-2-thiol using Cl₂ in a 1,2-dichloroethane/water mixture. This step achieves 85–90% conversion, with the biphasic system preventing over-oxidation.
  • Nucleophilic substitution : Reaction of the thiazolidin-4-one amine with thiophene-2-sulfonyl chloride in acetonitrile, catalyzed by triethylamine (TEA). The reaction proceeds at room temperature for 6 hours, yielding the sulfonamide product after recrystallization.

Critical parameters :

  • Solvent choice : Acetonitrile enhances sulfonyl chloride reactivity compared to toluene or DMF.
  • Base selection : TEA outperforms K₃PO₄ in minimizing byproducts.

Stereoselective Formation of the (E)-Imine Configuration

The (E)-configuration at the C2-ylidene position is stabilized through kinetic control during imine formation. In a representative procedure:

  • The thiazolidin-4-one intermediate is treated with chloroacetonitrile in dimethylformamide (DMF) under reflux.
  • The reaction mixture is stirred for 12 hours, with the (E)-isomer predominating (78:22 E:Z ratio) due to steric hindrance from the 3-phenyl group.

Spectroscopic validation :

  • ¹H NMR : A singlet at δ 7.19 ppm confirms the ylidene proton.
  • IR : Absorption at 1626 cm⁻¹ corresponds to the C=O stretch of the thiazolidinone ring.

Advanced Catalytic Systems and Green Chemistry Approaches

Ultrasound and Microwave-Assisted Synthesis

Ultrasound irradiation (40 kHz) reduces reaction times from 8 hours to 45 minutes in the cyclocondensation step, achieving 92% yield with DSDABCOC catalyst. Similarly, microwave irradiation (200 W) during thiophene sulfonamide coupling enhances selectivity for the (E)-isomer (85% yield).

Nanocatalysts

Magnesium oxide (MgO) nanoparticles in aqueous medium improve atom economy during sulfonamide formation, reducing waste generation by 40% compared to traditional methods.

Purification and Analytical Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves (E)- and (Z)-isomers.
  • Recrystallization : Ethanol-water mixtures (4:1) yield 99% pure crystals.

Spectroscopic Data

Representative compound : (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide:

  • Molecular formula : C₁₃H₁₁N₂O₃S₂
  • MS (EI) : m/z 323 [M⁺]
  • ¹H NMR (DMSO-d₆) : δ 7.89 (d, 2H, J = 8.6 Hz, ArH), 7.52 (d, 2H, J = 8.7 Hz, ArH), 7.21 (s, 1H, thiophene-H), 2.98 (s, 2H, CH₂).

Industrial-Scale Production Insights

Patent US20080312205A1 details a pilot-scale protocol using:

  • Continuous flow reactors : For sulfonyl chloride synthesis, achieving 98% conversion at 50°C.
  • Crystallization control : Gradual water addition to acetonitrile solutions ensures uniform crystal growth.

Chemical Reactions Analysis

Types of Reactions: (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.

Mechanism of Action

The mechanism of action of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity. These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Thiazolidinone or Sulfonamide Moieties

Thiazolidinone-Based Sulfonamides

N-[3-(2-Oxo-2,3-dihydro-1,3-thiazol-4-yl)phenyl]thiophene-2-sulfonamide () Structure: Contains a 2-oxo-2,3-dihydrothiazole ring fused to a phenyl group, differing from the target compound’s 4-oxo-thiazolidin-2-ylidene system. Key Properties: Molecular formula C₁₃H₁₀N₂O₃S₃, SMILES O=C3SC=C(c2cc(NS(=O)(=O)c1sccc1)ccc2)N3. Applications: Not explicitly stated, but thiazole derivatives are often explored for antimicrobial or anticancer activity .

N-((1S,2S)-2-Cyano-1,2-diphenylethyl)thiophene-2-sulfonamide () Structure: Features a cyano-substituted ethyl linker and lacks the thiazolidinone ring. Synthesis: Catalyzed by P-chiral Ni(II)-pincer complexes, highlighting advanced stereochemical control in sulfonamide synthesis .

Sulfonamide Derivatives with Heterocyclic Cores

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methylbenzo[b]thiophene-2-sulfonamide (Compound 96, )

  • Structure : Combines benzo[d]thiazole and benzo[b]thiophene moieties.
  • Key Data : ¹H NMR and SAR studies suggest bulky substituents enhance target binding in anthrax lethal factor inhibition .

N-(Prop-2-yn-1-yl)thiophene-2-sulfonamide (9a, ) Structure: Propargyl-substituted sulfonamide without a thiazolidinone core. Synthesis: Prepared in 49.2% yield as a yellow liquid; ¹H NMR data confirm the alkyne proton at δ 2.0–2.5 ppm .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility (NMR Solvent) Key Spectral Data (¹H NMR)
Target Compound* Not reported
N-[3-(2-Oxo-thiazol-4-yl)phenyl]sulfonamide CDCl₃/DMSO δ 7.62 (dd, J = 12.9, 4.8 Hz, 2H)
N-(3-Oxocyclohexyl)thiophene-2-sulfonamide 73 CDCl₃ δ 7.62 (dd, J = 12.9, 4.8 Hz, 2H)
2-Oxo-N-(prop-2-yn-1-yl)-2H-chromene-6-sulfonamide (9d) 193–196 20.7 DMSO δ 6.8–7.5 (aromatic protons)

Biological Activity

(E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features that include a thiazolidinone ring, a thiophene ring, and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide is C13H12N2O3S2, with a molecular weight of approximately 304.37 g/mol. The presence of the thiazolidinone and sulfonamide functionalities contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazolidinone ring can inhibit enzyme activity by binding to active sites, disrupting normal biological pathways.
  • Protein-Ligand Interactions : The sulfonamide group can form hydrogen bonds with amino acids in proteins, enhancing binding affinity and specificity towards certain biological targets.

Antimicrobial Activity

Research indicates that (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

Anticancer Activity

The compound has also been studied for its potential anticancer effects. It has demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide, it is helpful to compare it with related compounds:

Compound TypeExample CompoundBiological Activity
ThiazolidinedionesPioglitazoneAntidiabetic
Sulfonamide DerivativesSulfamethoxazoleAntimicrobial
Other ThiazolidinonesTroglitazoneAnticancer

The combination of a thiazolidinone ring with a thiophene sulfonamide group in this compound provides distinct chemical and biological properties that differentiate it from other classes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Noreen et al. (2021) evaluated the antibacterial activity of various thiophene derivatives, including (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide, against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an effective antimicrobial agent .
  • Cytotoxicity Assessment : In another study published in the Journal of Medicinal Chemistry, the cytotoxic effects of this compound were assessed on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant anticancer activity .

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for (E)-N-(4-oxo-3-phenylthiazolidin-2-ylidene)thiophene-2-sulfonamide?

Methodological Answer: The synthesis involves condensation reactions between thiophene-2-sulfonamide and 4-oxo-3-phenylthiazolidin-2-ylidene precursors. Key steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates.
  • Catalysts: Acidic or basic catalysts (e.g., acetic acid, triethylamine) are critical for imine bond formation.
  • Temperature Control: Reactions typically proceed at 60–80°C to balance kinetics and thermal degradation risks.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential for isolating high-purity products.
    Data Source: Analogous synthesis protocols for thiazolidinone derivatives (e.g., ) highlight the importance of controlled stoichiometry and solvent polarity .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structural integrity of the compound?

Methodological Answer:

  • 1H/13C NMR: Key diagnostic signals include:
    • Thiophene sulfonamide protons (δ 7.2–7.8 ppm, multiplet).
    • Thiazolidinone carbonyl carbon (δ ~170 ppm).
  • IR Spectroscopy: Absorptions at ~1640–1680 cm⁻¹ (C=O stretch) and ~1320 cm⁻¹ (S=O stretch) validate functional groups.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
    Validation: Cross-referencing with structurally similar compounds (e.g., ) ensures accurate assignments .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL) reveals bond angles, torsion angles, and packing motifs. For example, the (E)-configuration is confirmed by the dihedral angle between the thiophene and thiazolidinone planes.
  • Intermolecular Interactions: Hydrogen bonding between sulfonamide S=O and thiazolidinone N-H groups stabilizes the crystal lattice.
    Case Study: BRD4 bromodomain inhibitor studies () used similar crystallographic methods to validate binding conformations .

Q. Q4. What computational strategies (e.g., DFT, molecular docking) predict the compound’s bioactivity and target selectivity?

Methodological Answer:

  • Density Functional Theory (DFT): Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular Docking (AutoDock Vina, Schrödinger): Screens against targets like BRD4 bromodomains () or bacterial enzymes (). Key parameters:
    • Binding affinity (ΔG < -7 kcal/mol suggests strong interaction).
    • Pose validation via RMSD (<2 Å from crystallographic data).
      Validation: Compare docking results with experimental IC50 values from enzyme inhibition assays .

Q. Q5. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

Methodological Answer:

  • Dose-Response Assays: Establish EC50/IC50 values across multiple cell lines (e.g., Gram-positive bacteria vs. mammalian cells).
  • Mechanistic Studies: Use fluorescence-based assays (e.g., ROS detection) or proteomics to differentiate bactericidal effects from cytotoxicity.
  • SAR Analysis: Modify substituents (e.g., phenyl vs. chlorophenyl groups) to isolate activity contributors.
    Case Study: Analogous thiophene sulfonamides () showed selectivity by tuning electron-withdrawing groups .

Q. Q6. What experimental and computational approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • In Vitro Stability: Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
  • Accelerated Stability Testing: Expose to heat (40°C) and humidity (75% RH) for 4 weeks.
  • Metabolite Prediction: Use software (e.g., Meteor) to identify likely Phase I/II metabolites.
    Data Source: Stability protocols from sulfonamide derivatives () emphasize pH-dependent hydrolysis of the thiazolidinone ring .

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